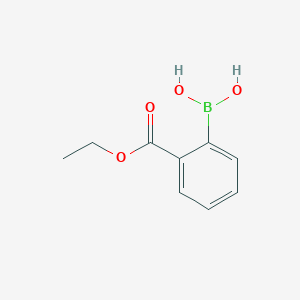

2-Ethoxycarbonylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKVVOXAEBCLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378440 | |

| Record name | 2-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-53-5 | |

| Record name | 1-Ethyl 2-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl 2-boronobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5E3T39L3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxycarbonylphenylboronic Acid

CAS Number: 380430-53-5

This technical guide provides a comprehensive overview of 2-Ethoxycarbonylphenylboronic acid, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and experimental protocols.

Physicochemical and Spectral Data

This compound is a white to off-white or light yellow crystalline powder.[1][2][3][4] It is recognized for its stability and reactivity, which are advantageous in various chemical transformations.[1] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 380430-53-5 | [1][2][3][5][6][7] |

| Molecular Formula | C₉H₁₁BO₄ | [1][2][3][4][6] |

| Molecular Weight | 193.99 g/mol | [1][4][5][8][9] |

| Melting Point | 128-138 °C | [1][5] |

| Boiling Point (Predicted) | 367.5 ± 44.0 °C | |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [10] |

| Appearance | White to off-white or light yellow crystalline powder | [2][3][4] |

| Purity | Typically ≥95% - 97% | [2][5][8] |

| Storage | Inert atmosphere, 2-8°C | [10] |

Spectral Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[2][3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the B-O-H, C=O (ester), and C-O stretches.[2][3][4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Synthesis and Purification

While specific, detailed industrial synthesis routes for this compound are proprietary, a general and plausible laboratory-scale synthesis can be extrapolated from established methods for preparing arylboronic acids. A common approach involves the ortho-lithiation of ethyl benzoate followed by quenching with a trialkyl borate and subsequent acidic workup.

Representative Synthesis Protocol

A representative synthesis could involve the following steps:

-

Ortho-lithiation: Ethyl benzoate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the ortho-lithiated species.

-

Borylation: The resulting aryllithium is then reacted with a trialkyl borate, for instance, triisopropyl borate, to form a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester, yielding the final this compound.

Purification

Purification of the crude product is typically achieved by recrystallization from a suitable solvent system. For boronic acids, which can be challenging to purify via standard silica gel chromatography due to potential decomposition, alternative methods may be employed. These can include extraction with an aqueous base followed by acidification and re-extraction into an organic solvent.

Applications in Research and Development

This compound is a valuable reagent with broad applications in several fields of chemical science.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals.[1] The ethoxycarbonyl group can be further manipulated post-coupling, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.

Organic Synthesis Building Block

Beyond Suzuki-Miyaura couplings, it serves as a versatile building block for synthesizing complex organic molecules.[1] It has been used in the preparation of:

-

Embelin derivatives[5]

-

Phenylalanines that act as selective AMPA and kainate receptor ligands[5]

-

Aryl pyrazinones via microwave-assisted palladium-catalyzed arylation[5]

-

(Aryl)hydroxyquinolines[5]

Materials Science and Sensor Technology

The boronic acid functional group has the ability to form stable, reversible covalent complexes with diols.[1] This property makes this compound a candidate for applications in:

-

Sensor Development: For the detection of saccharides and other diol-containing biomolecules.[1]

-

Advanced Polymers and Nanomaterials: Incorporation into polymer backbones or onto nanomaterial surfaces can impart specific recognition or catalytic properties.[1]

Reactivity and Signaling Pathways

The reactivity of this compound is dominated by the boronic acid moiety. The key transformation is the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.

General Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC-MS, usually 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 393830050 [thermofisher.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-(乙氧羰基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-ETHOXYCARBONYLBENZENEBORONIC ACID | CAS 380430-53-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. calpaclab.com [calpaclab.com]

- 8. Cas Landing [thermofisher.com]

- 9. CAS RN 380430-53-5 | Fisher Scientific [fishersci.com]

- 10. 380430-53-5 | CAS DataBase [m.chemicalbook.com]

physicochemical properties of 2-Ethoxycarbonylphenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxycarbonylphenylboronic Acid

Introduction

This compound, a member of the boronic acid family, is a versatile organic compound of significant interest to researchers and professionals in drug development and materials science. Its utility primarily stems from its role as a key building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of its application in a key synthetic workflow.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application in various chemical transformations. These properties have been summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BO₄ | [1][2][3] |

| Molecular Weight | 193.99 g/mol | [1][3][4] |

| Appearance | White to light yellow/orange powder or crystals | [1][5] |

| Melting Point | 128-139 °C | [1][5] |

| Boiling Point | 367.5 ± 44.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa | 8.18 ± 0.53 (Predicted) | [5] |

| CAS Number | 380430-53-5 | [1][6] |

Stability and Handling

This compound is stable under recommended storage conditions, which typically involve keeping it in a cool, dry place under an inert atmosphere (like nitrogen or argon) at 2-8°C.[5][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and boron oxides.[7]

Experimental Protocols

Detailed experimental procedures for the characterization of a specific batch of this compound are typically found in the Certificate of Analysis provided by the supplier. However, the following are standard methodologies employed for determining the key physicochemical properties outlined above.

Melting Point Determination

The melting point of boronic acids is a key indicator of purity and is commonly determined using the capillary method with a calibrated melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

Solubility Assessment

The solubility of this compound in various solvents can be determined qualitatively or quantitatively. The shake-flask method is a standard quantitative technique.

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., methanol) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing the result to a calibration curve.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the compound's acidity. For boronic acids, this reflects the equilibrium between the neutral boronic acid and the anionic boronate species. Potentiometric titration is a common method for its determination.

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Applications in Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), catalyzed by a palladium(0) complex. This versatility is crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Below is a diagram illustrating the generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent with well-defined physicochemical properties that make it suitable for a range of synthetic applications. Its stability, coupled with its reactivity in palladium-catalyzed reactions, has solidified its role as a staple in the synthetic chemist's toolbox for constructing complex organic molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 393830250 [thermofisher.com]

- 3. 2-(Ethoxycarbonyl)benzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-Ethoxycarbonylphenylboronic acid = 95 4334-88-7 [sigmaaldrich.com]

- 5. 2-Ethoxycarbonylbenzeneboronic acid | 380430-53-5 [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data of 2-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Ethoxycarbonylphenylboronic acid (CAS No: 380430-53-5). The document presents expected and calculated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.

While specific experimental spectra for this compound are not widely available in public databases, this guide utilizes established spectroscopic principles and correlation data to predict the characteristic spectral features. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Molecular Structure and Properties

-

IUPAC Name: [2-(ethoxycarbonyl)phenyl]boronic acid

-

Molecular Formula: C₉H₁₁BO₄

-

Molecular Weight: 193.99 g/mol

-

Exact Mass: 194.075039 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra. These predictions are based on the known effects of the ethoxycarbonyl and boronic acid functional groups on an aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic protons of the boronic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.2 | Singlet (broad) | 2H | B(OH )₂ |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | Ar-H (ortho to -B(OH)₂) |

| ~7.4 - 7.6 | Multiplet | 2H | Ar-H |

| ~7.3 - 7.4 | Multiplet | 1H | Ar-H |

| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The boronic acid protons (B(OH)₂) often appear as a broad singlet and can exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct carbon signals, including the carbonyl carbon of the ester and the carbon atom bonded to the boron.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (Ester) |

| ~135 | Ar-C (ipso, attached to -COOEt) |

| ~134 | Ar-C H |

| ~132 | Ar-C H |

| ~130 | Ar-C (ipso, attached to -B(OH)₂) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~61 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: The signal for the carbon attached to the boron atom (ipso-carbon) is often broadened and may have a lower intensity.

Infrared (IR) Spectroscopy Data

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The data is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, C=O, and B-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Boronic Acid (-B(OH)₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1735 - 1715 | Strong | C=O Stretch | Ester |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1390 - 1340 | Strong | B-O Stretch | Boronic Acid |

| 1300 - 1000 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and molecular formula of a compound. For boronic acids, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization are common techniques.[2][3][4]

Expected Mass-to-Charge Ratios (m/z)

| m/z (Da) | Ion Type | Notes |

| 194.075 | [M]⁺ | Molecular ion (calculated from exact mass). |

| 195.082 | [M+H]⁺ | Protonated molecule, commonly observed in ESI positive mode. |

| 217.064 | [M+Na]⁺ | Sodium adduct, often seen in ESI positive mode. |

| 176.064 | [M-H₂O]⁺ | Loss of water from the boronic acid group. |

| 149.060 | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |

Note: Boronic acids are prone to dehydration and the formation of cyclic anhydrides (boroxines), which may be observed in the mass spectrum, often as trimeric species.

Experimental Protocols

The following sections describe generalized but detailed protocols for the acquisition of the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Modern spectrometers can also reference the residual solvent peak.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS or solvent reference peak. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

FTIR-ATR Spectroscopy Protocol

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a solvent like isopropanol and a soft tissue, then allow it to dry completely.[7]

-

Background Scan: Perform a background spectrum measurement on the clean, empty ATR crystal. This scan measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.[8]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.[7]

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened soft tissue.

Mass Spectrometry (GC-MS) Protocol

Direct analysis of boronic acids by GC-MS can be challenging due to their low volatility. Derivatization is often required.[2][9]

-

Derivatization (Optional but Recommended):

-

To a vial, add ~1 mg of this compound.

-

Add an excess of a derivatizing agent (e.g., pinacol) and a dehydrating agent (e.g., anhydrous magnesium sulfate) in an anhydrous solvent like DMSO.[9]

-

Stir the mixture to convert the boronic acid to a more volatile boronate ester.

-

-

Sample Preparation: Dilute the derivatized sample mixture in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 µg/mL to 10 µg/mL.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or TOF analyzer) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm column.

-

Carrier Gas: Helium at a constant flow of 1-2 mL/min.[9]

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 10:1 ratio).

-

Oven Program: Start at 80 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the derivatized analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. agilent.com [agilent.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethoxycarbonylphenylboronic acid, a versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and advanced materials. This document details a plausible synthetic pathway, outlines comprehensive experimental protocols, and presents a thorough characterization of the target molecule. All quantitative data is summarized in structured tables for clarity and ease of comparison. Furthermore, key experimental workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is an ortho-substituted arylboronic acid that serves as a crucial intermediate in a variety of chemical transformations. Its utility is most prominently demonstrated in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds for the synthesis of complex organic molecules.[1] The presence of both an ethoxycarbonyl group and a boronic acid moiety on the same aromatic ring allows for diverse functionalization, making it a valuable reagent in medicinal chemistry and materials science. This guide aims to provide researchers and drug development professionals with a detailed resource for the synthesis and characterization of this important compound.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a plausible and detailed procedure for the synthesis of this compound from ethyl 2-bromobenzoate.

Proposed Synthetic Pathway

The synthesis proceeds in two main steps: 1) formation of the Grignard reagent from ethyl 2-bromobenzoate, and 2) reaction of the Grignard reagent with triethyl borate followed by hydrolysis to yield the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from Ethyl 2-bromobenzoate

Materials:

-

Ethyl 2-bromobenzoate

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triethyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Formation:

-

An oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings (1.2 equivalents).

-

A small crystal of iodine is added to activate the magnesium.

-

Anhydrous THF is added to cover the magnesium, and a small amount of a solution of ethyl 2-bromobenzoate (1.0 equivalent) in anhydrous THF is added from the dropping funnel.

-

The reaction is initiated, which may require gentle heating. Once initiated, the remaining ethyl 2-bromobenzoate solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation and Hydrolysis:

-

The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of triethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C with vigorous stirring.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

-

Experimental Workflow

Caption: A typical workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁BO₄ |

| Molecular Weight | 193.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128-136 °C[1] |

| CAS Number | 380430-53-5[1] |

Spectroscopic Data

While a comprehensive set of publicly available spectra for this compound is limited, the following tables provide expected and reported characterization data. For comparison, data for the constitutional isomer, 4-ethoxycarbonylphenylboronic acid, is also included where available.[2][3]

Table 2: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.9 | d | 1H | Ar-H |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~5.5 (broad) | s | 2H | -B(OH)₂ |

Note: Expected chemical shifts are based on standard values for similar aromatic compounds. The boronic acid protons are often broad and may exchange with water in the solvent.

Table 3: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~135 | Ar-C |

| ~132 | Ar-CH |

| ~131 | Ar-CH |

| ~130 | Ar-C (ipso-B) |

| ~128 | Ar-CH |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be difficult to observe.

Table 4: FTIR Spectral Data (Expected Major Peaks)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H Stretch | Boronic acid |

| ~3050 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic |

| ~1720 | C=O Stretch | Ester |

| ~1600, 1470 | C=C Stretch | Aromatic |

| ~1370 | B-O Stretch | Boronic acid |

| ~1250 | C-O Stretch | Ester |

Note: The presence of a broad O-H stretch is characteristic of the boronic acid group. The strong C=O stretch from the ester is also a key diagnostic peak.

Table 5: Mass Spectrometry Data (Expected)

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 177 | [M - OH]⁺ |

| 149 | [M - OEt]⁺ |

| 121 | [M - CO₂Et]⁺ |

Note: The fragmentation pattern would likely involve the loss of the hydroxyl and ethoxy groups from the boronic acid and ester functionalities, respectively.

Applications in Drug Development and Research

This compound is a valuable tool for medicinal chemists and researchers in drug development. Its primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and other complex molecular scaffolds that are common in pharmacologically active compounds. The ethoxycarbonyl group can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. This versatility allows for the construction of a wide range of molecular libraries for drug screening and lead optimization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol, based on the Grignard reaction, offers a reliable method for its preparation. The tabulated physical and spectroscopic data provide a basis for the comprehensive characterization of the synthesized compound. The versatility of this compound as a synthetic building block underscores its importance in the fields of organic synthesis, medicinal chemistry, and materials science. It is anticipated that this guide will serve as a valuable resource for researchers and professionals working with this and related compounds.

References

Stability and Storage of 2-Ethoxycarbonylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Ethoxycarbonylphenylboronic acid. The information is collated from publicly available safety data sheets, general chemical knowledge of arylboronic acids, and established guidelines for stability testing of chemical reagents. This document is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Core Concepts in Stability

This compound, like many arylboronic acids, is susceptible to degradation through several pathways. Understanding these pathways is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results. The primary factors influencing its stability include temperature, moisture, light, and pH.

Key Degradation Pathways

The principal degradation routes for this compound are protodeboronation, oxidative deboronation, and the formation of anhydrides (boroxines).

-

Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding ethyl benzoate. This reaction can be catalyzed by acids, bases, and certain metals, and is often accelerated by the presence of water.[1][2]

-

Oxidative Deboronation: In the presence of oxidizing agents or reactive oxygen species, the boronic acid moiety can be replaced by a hydroxyl group, leading to the formation of ethyl salicylate.[3][4]

-

Anhydride Formation: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine. This process is typically reversible in the presence of water.[5]

The following diagram illustrates these potential degradation pathways.

Recommended Storage and Handling

To minimize degradation and ensure the long-term viability of this compound, specific storage and handling procedures are recommended. These are based on information from various chemical suppliers.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound. Adherence to these conditions is critical for preserving the compound's purity.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C) or freeze (-20°C) for long-term storage. | Reduces the rate of thermal degradation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis. |

| Moisture | Keep container tightly sealed in a dry, well-ventilated place. | The compound is hygroscopic; moisture can promote hydrolysis and protodeboronation.[6] |

| Light | Protect from light. | While specific photostability data is unavailable, it is a general best practice to protect organic compounds from light to prevent photochemical degradation. |

Handling

-

Handle the compound in a controlled environment, preferably within a glovebox or under a stream of inert gas.

-

Use clean, dry spatulas and glassware to avoid contamination.

-

When preparing solutions, use anhydrous solvents if the presence of water is undesirable for the intended application.

-

For applications where the compound is used in solution, it is advisable to prepare solutions fresh before use to avoid degradation in the solvent matrix.

Experimental Protocols for Stability Assessment

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from ethyl benzoate, ethyl salicylate, and other potential impurities.

Example Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve a known weight of the compound in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.

-

Forced Degradation: To demonstrate specificity, samples of this compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the degradation products. These stressed samples are then analyzed to ensure the method can separate the parent peak from all degradation peaks.

Proposed Stability Study Protocol

The following workflow outlines a typical stability study.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for summarizing such data.

Summary of Storage Conditions and Testing Frequency

This table should outline the parameters of the stability study.

| Storage Condition | Testing Time Points (Months) |

| Long-Term: 2-8°C | 0, 3, 6, 9, 12, 18, 24 |

| Accelerated: 25°C / 60% RH | 0, 1, 3, 6 |

| Stress: 40°C / 75% RH | 0, 1, 3, 6 |

Example Stability Data Table (Long-Term Storage at 2-8°C)

This table would be populated with the results from the HPLC analysis at each time point.

| Time Point (Months) | Appearance | Purity (%) by HPLC | Ethyl Benzoate (%) | Ethyl Salicylate (%) | Total Impurities (%) |

| 0 | White crystalline powder | 99.5 | < 0.05 | < 0.05 | 0.5 |

| 3 | Conforms | 99.4 | 0.06 | < 0.05 | 0.6 |

| 6 | Conforms | 99.3 | 0.08 | < 0.05 | 0.7 |

| 12 | Conforms | 99.1 | 0.12 | 0.05 | 0.9 |

| 24 | Conforms | 98.8 | 0.20 | 0.08 | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The stability of this compound is influenced by environmental factors, particularly temperature and moisture. The primary degradation pathways include protodeboronation, oxidative deboronation, and anhydride formation. To maintain the integrity of the compound, it is imperative to store it under refrigerated conditions in a dry, inert atmosphere. For critical applications, a formal stability study using a validated stability-indicating HPLC method is recommended to establish a retest period or shelf life under defined storage conditions. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. calpaclab.com [calpaclab.com]

- 6. Anhydride synthesis [organic-chemistry.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide on the Solubility of 2-Ethoxycarbonylphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factors Influencing the Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is governed by several factors, including:

-

Substituents on the Phenyl Ring: The nature and position of substituents significantly impact solubility. The ethoxycarbonyl group in the ortho position of 2-ethoxycarbonylphenylboronic acid is expected to influence its polarity and hydrogen bonding capabilities.

-

Solvent Polarity: Phenylboronic acids generally exhibit higher solubility in polar organic solvents.[1][2]

-

Temperature: Solubility is typically temperature-dependent, with most compounds showing increased solubility at higher temperatures.

-

Crystal Packing and Polymorphism: The solid-state structure of the boronic acid can affect its dissolution.

-

Dehydration to Boroxines: Phenylboronic acids can undergo reversible dehydration to form cyclic anhydrides called boroxines, which can complicate solubility measurements and interpretations.[3][4]

Quantitative Solubility Data for Phenylboronic Acid Analogs

Due to the lack of specific quantitative solubility data for this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data can serve as a valuable reference for estimating the solubility of this compound. The presence of the ethoxycarbonyl group may lead to different solubility profiles, but the general trends are likely to be similar.

Table 1: Solubility of Phenylboronic Acid in Organic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x) |

| Chloroform | 20 | Moderate |

| 3-Pentanone | 20 | High |

| Acetone | 20 | High |

| Dipropyl ether | 20 | High |

| Methylcyclohexane | 20 | Very Low |

Data is qualitative based on descriptions in the provided search results.[3][4][5]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x)

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.130 | 0.105 | |

| Dipropyl ether | 293.15 | 0.110 | 0.025 | 0.020 |

| 303.15 | 0.165 | 0.040 | 0.032 | |

| 313.15 | 0.235 | 0.062 | 0.050 | |

| 323.15 | 0.325 | 0.090 | 0.072 | |

| Methylcyclohexane | 293.15 | 0.002 | 0.001 | 0.001 |

| 303.15 | 0.003 | 0.002 | 0.001 | |

| 313.15 | 0.005 | 0.003 | 0.002 | |

| 323.15 | 0.008 | 0.005 | 0.003 |

This data for isobutoxyphenylboronic acid isomers was determined experimentally using a dynamic method.[6]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic method.[1][6][7] This technique involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath with programmable temperature control (precision ±0.1 °C)

-

Calibrated thermometer or temperature probe (precision ±0.1 °C)

-

Luminance probe or turbidity sensor to detect the disappearance of solid particles (visual observation can also be used but may be less precise)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture at a constant, vigorous rate.

-

Controlled Heating: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by visual inspection.

-

Determination of Dissolution Temperature: The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear. Record this temperature.

-

Data Collection: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the dynamic method.

Caption: Workflow for solubility determination via the dynamic method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, the information on analogous compounds and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By following the outlined dynamic method, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents, enabling the optimization of synthetic and purification processes. The provided data on related phenylboronic acids serves as a useful predictive tool for initial solvent screening and experimental design.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Theoretical Analysis of 2-Ethoxycarbonylphenylboronic Acid's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical examination of the molecular structure of 2-ethoxycarbonylphenylboronic acid. The document outlines the probable structural characteristics based on data from analogous compounds and details the computational methodologies required for a comprehensive theoretical study. This guide is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a versatile organic compound frequently utilized in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] Its chemical structure, featuring a boronic acid group and an ethoxycarbonyl group in an ortho position on a phenyl ring, suggests the presence of interesting intramolecular interactions that can significantly influence its reactivity, stability, and intermolecular association. A thorough understanding of its three-dimensional structure and electronic properties is crucial for its effective application in drug design and materials science.

Predicted Molecular Structure and Conformations

Conformational Isomers

The boronic acid group, -B(OH)₂, can adopt several conformations due to rotation around the C-B and B-O bonds. For phenylboronic acids, the hydroxyl groups can be arranged in syn or anti conformations relative to the phenyl ring. The four primary conformers arise from the orientation of the two O-H bonds.[2]

Intramolecular Hydrogen Bonding

The ortho positioning of the ethoxycarbonyl group and the boronic acid group creates a high probability of an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and the carbonyl oxygen of the ester group. This interaction would lead to the formation of a stable six-membered ring, significantly influencing the molecule's overall conformation and planarity. Studies on other ortho-substituted phenylboronic acids have shown that such intramolecular hydrogen bonds are a common and stabilizing feature.

Quantitative Structural Data

The following tables summarize predicted quantitative data for this compound based on theoretical calculations of analogous molecules. These values provide a basis for understanding the molecule's geometry and electronic distribution.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-B | 1.55 - 1.57 |

| B-O1 | 1.36 - 1.38 |

| B-O2 | 1.36 - 1.38 |

| C=O | 1.21 - 1.23 |

| C-O(ester) | 1.34 - 1.36 |

| O-H | 0.96 - 0.98 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-B-O1 | 118 - 122 |

| C-B-O2 | 118 - 122 |

| O1-B-O2 | 118 - 122 |

| O=C-O(ester) | 123 - 125 |

| C-C=O | 124 - 126 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| Mulliken Charge on Boron | +0.6 to +0.8 |

Experimental Protocols: Theoretical Calculations

A robust theoretical study of this compound can be performed using Density Functional Theory (DFT) and ab initio methods. The following protocol outlines a standard approach for such a study.

Geometry Optimization and Frequency Analysis

-

Initial Structure: Build the initial 3D structure of this compound.

-

Computational Method: Employ a DFT functional, such as B3LYP or M06-2X, which are known to provide accurate results for organic molecules.

-

Basis Set: Use a Pople-style basis set, such as 6-31G(d) for initial optimizations, and a larger basis set like 6-311++G(d,p) for final single-point energy calculations and property predictions.

-

Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

Conformational Search

To identify the global minimum energy structure, a systematic conformational search should be performed. This involves rotating the rotatable bonds (C-B, B-O, C-C, and C-O) and performing geometry optimizations for each starting conformation.

Solvation Effects

To simulate the behavior of the molecule in a solvent (e.g., water, methanol), the Polarizable Continuum Model (PCM) can be used. This model approximates the solvent as a continuous dielectric medium.

Electronic Property Calculations

Once the geometry is optimized, various electronic properties can be calculated:

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions can be visualized to understand the molecule's reactivity.

-

Mulliken Population Analysis: This analysis provides information about the partial atomic charges, offering insights into the molecule's polarity and electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the intramolecular hydrogen bonding and other non-covalent interactions in detail.

Visualizations

The following diagrams illustrate the logical workflow for the theoretical study of this compound.

References

The Ortho Effect: A Technical Guide to the Discovery and History of Ortho-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted phenylboronic acids represent a unique and fascinating class of organic compounds that have garnered significant attention in synthetic chemistry, materials science, and drug discovery. The presence of a substituent adjacent to the boronic acid moiety introduces distinct steric and electronic effects, collectively known as the "ortho effect," which profoundly influences their reactivity, acidity, and solid-state structure compared to their meta- and para-substituted counterparts. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key properties of these remarkable molecules, offering valuable insights for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.

Historical Perspective and Discovery

The journey into the world of organoboron chemistry began in the late 19th century. While the first synthesis of an arylboronic acid, benzeneboronic acid, was reported by Michaelis and Becker in 1880, the specific exploration of ortho-substituted derivatives came much later.[1] Early synthetic methods were often arduous and low-yielding, limiting their widespread use. A pivotal moment in the history of phenylboronic acids was the development of more robust and versatile synthetic methodologies in the mid-20th century, which paved the way for the systematic investigation of substituted analogues, including those with ortho-functionalization. The advent of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, further propelled the field forward, establishing boronic acids as indispensable tools in modern organic synthesis.[2]

Synthesis of Ortho-Substituted Phenylboronic Acids

The synthesis of ortho-substituted phenylboronic acids has evolved significantly, with modern methods offering greater efficiency, selectivity, and functional group tolerance.

Classical Approaches

One of the earliest and most common methods for the synthesis of phenylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate.[3] For ortho-substituted derivatives, this typically involves the formation of an ortho-lithiated or Grignard reagent from a corresponding ortho-substituted aryl halide.

Experimental Protocol: Synthesis of 2-Methylphenylboronic Acid via Grignard Reaction

-

Materials: 2-Bromotoluene, magnesium turnings, anhydrous diethyl ether, trimethyl borate, hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether.

-

A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate in anhydrous diethyl ether is added slowly.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is then hydrolyzed by the slow addition of cold hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methylphenylboronic acid.

-

The product can be purified by recrystallization.

-

Modern Synthetic Methods: Directed C-H Borylation

A significant advancement in the synthesis of ortho-substituted phenylboronic acids is the development of transition metal-catalyzed direct C-H borylation. This powerful technique allows for the selective functionalization of the C-H bond at the ortho position, guided by a directing group on the aromatic ring. Iridium and palladium-based catalysts are commonly employed for this transformation.

Experimental Protocol: Iridium-Catalyzed Ortho-C-H Borylation of 2-Phenylpyridine

-

Materials: 2-Phenylpyridine, bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(COD)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and an inert solvent such as octane.

-

Procedure:

-

In a glovebox, a reaction vessel is charged with [Ir(OMe)(COD)]₂ and dtbpy.

-

2-Phenylpyridine and B₂pin₂ are added, followed by the inert solvent.

-

The vessel is sealed and heated at a specified temperature (e.g., 80-100 °C) for several hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the ortho-borylated product.

-

Physicochemical Properties: The "Ortho Effect" in Action

The proximity of the ortho-substituent to the boronic acid group leads to distinct physicochemical properties.

Acidity (pKa)

The acidity of a phenylboronic acid is a critical parameter, influencing its reactivity and its ability to bind to diols. The ortho-substituent can significantly impact the pKa through both electronic and steric effects. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. However, steric interactions and the potential for intramolecular hydrogen bonding can lead to pKa values that deviate from predictable electronic trends.[1]

| Substituent (ortho) | pKa |

| -H | 8.83 |

| -CH₃ | 8.9 |

| -Cl | 8.2 |

| -F | 7.8 |

| -OCH₃ | 9.4 |

| -NO₂ | 7.2 |

| Table 1: Approximate pKa values of selected ortho-substituted phenylboronic acids in aqueous solution. |

Crystal Structure and Supramolecular Chemistry

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. However, the presence of a bulky ortho-substituent can disrupt this dimerization, leading to the formation of monomeric structures or alternative hydrogen-bonding motifs.[4] This unique structural behavior is of great interest in the field of crystal engineering and the design of new materials.

| Compound | B-C Bond Length (Å) | C-B-O Angle (°) | O-B-O Angle (°) |

| Phenylboronic acid | 1.56 | 120.5, 120.9 | 118.6 |

| 2-Methylphenylboronic acid | 1.57 | 119.8, 121.5 | 118.7 |

| 2-Chlorophenylboronic acid | 1.56 | 120.1, 121.2 | 118.7 |

| Table 2: Selected geometric parameters for ortho-substituted phenylboronic acids from X-ray crystallographic data. |

Applications in Drug Discovery and Development

Ortho-substituted phenylboronic acids are valuable scaffolds in medicinal chemistry. Their unique structural and electronic properties can be leveraged to design potent and selective enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of many enzymes.[5]

Enzyme Inhibition

A prominent application of ortho-substituted phenylboronic acids is in the development of inhibitors for serine proteases and β-lactamases.[5][6] The ortho-substituent can be tailored to enhance binding affinity and selectivity for the target enzyme. For example, the introduction of specific functional groups at the ortho position can lead to additional interactions within the enzyme's active site, resulting in improved inhibitory potency.[5]

Visualizations

Caption: General workflow for the synthesis and application of an ortho-substituted phenylboronic acid.

Caption: The "Ortho Effect" on the properties of phenylboronic acids.

Conclusion

Ortho-substituted phenylboronic acids have evolved from chemical curiosities to indispensable building blocks in modern chemical science. Their unique properties, stemming from the "ortho effect," provide a rich platform for designing novel synthetic transformations, functional materials, and therapeutic agents. A thorough understanding of their history, synthesis, and physicochemical characteristics is crucial for harnessing their full potential in addressing contemporary challenges in chemistry and medicine. As synthetic methodologies continue to advance, the accessibility and application of these versatile compounds are poised to expand even further, opening new avenues for scientific discovery and technological innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. theorchem.ru [theorchem.ru]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. 2-METHYLPHENYLBORONIC ACID, PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Influence of the Ethoxycarbonyl Group on the Boronic Acid Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic effects of the ethoxycarbonyl group on the boronic acid moiety when substituted on a phenyl ring at the ortho, meta, and para positions. The ethoxycarbonyl group, a significant substituent in medicinal chemistry and organic synthesis, modulates the Lewis acidity, spectroscopic properties, and reactivity of the boronic acid. This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and utilizes visualizations to elucidate the underlying electronic principles. Due to a lack of experimentally determined pKa values for ethoxycarbonylphenylboronic acids in publicly accessible literature, this guide presents estimations based on established Hammett correlations, alongside a framework for their experimental determination.

Introduction to Boronic Acids and the Ethoxycarbonyl Substituent

Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, rendering it a Lewis acid.[1] This Lewis acidity is fundamental to their utility in various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and in the design of sensors and therapeutic agents.[2]

The electronic nature of the substituent 'R' profoundly influences the properties of the boronic acid. The ethoxycarbonyl group (-COOEt) is a moderately electron-withdrawing group. Its electronic influence is a combination of two effects:

-

Inductive Effect (-I): The electronegative oxygen atoms of the ester group pull electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is strongest at the position of substitution.

-

Resonance Effect (-M or -R): The carbonyl group can withdraw electron density from the aromatic ring via resonance, particularly when in the ortho or para position. This delocalization of pi-electrons further reduces the electron density on the phenyl ring.

This guide will dissect how these electronic effects, modulated by the substitution pattern (ortho, meta, para), impact the boronic acid moiety.

Quantitative Analysis of Electronic Effects

Hammett Constants and Estimated Acidity (pKa)

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which increases the acidity of the corresponding benzoic acid (and by extension, the Lewis acidity of the phenylboronic acid).

The ethoxycarbonyl group is characterized by the following Hammett constants:

-

σ_meta (σm): +0.37

-

σ_para (σp): +0.45

These values indicate that the ethoxycarbonyl group is electron-withdrawing at both the meta and para positions, with a stronger effect at the para position due to the contribution of the resonance effect.

The pKa of a substituted phenylboronic acid can be estimated using the Hammett equation for the ionization of phenylboronic acids:

pKa = pKa₀ - ρσ

where:

-

pKa₀ is the pKa of unsubstituted phenylboronic acid (approximately 8.86).

-

ρ (rho) is the reaction constant, which for the ionization of phenylboronic acids is approximately 2.15.

-

σ is the Hammett constant of the substituent.

Based on this, we can estimate the pKa values for the meta and para isomers. For the ortho isomer, a direct Hammett correlation is not straightforward due to the "ortho effect," which includes steric interactions and potential intramolecular hydrogen bonding that can influence acidity. Generally, ortho-substituted benzoic acids are stronger acids than their para counterparts due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, inhibiting resonance.[3][4] A similar effect can be anticipated for boronic acids.

Table 1: Hammett Constants and Estimated pKa Values for Ethoxycarbonylphenylboronic Acids

| Substituent Position | Hammett Constant (σ) | Estimated pKa |

| Unsubstituted | 0 | 8.86 |

| meta-COOEt | +0.37 | ~8.07 |

| para-COOEt | +0.45 | ~7.89 |

| ortho-COOEt | - | < 7.89 (qualitative estimation) |

Note: The pKa values for the ethoxycarbonyl-substituted isomers are estimations and require experimental verification.

Spectroscopic Data

The electronic effects of the ethoxycarbonyl group can be observed through various spectroscopic techniques.

13C NMR Spectroscopy: The electron-withdrawing nature of the ethoxycarbonyl group will deshield the carbon atoms of the phenyl ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted phenylboronic acid. The carbon atom attached to the boronic acid moiety (C-B) is of particular interest. Increased electron withdrawal by the substituent is expected to lead to a downfield shift of the C-B signal.

Infrared (IR) Spectroscopy: The B-O-H stretching vibration in boronic acids typically appears as a broad band in the region of 3200-3600 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding. The strong C=O stretching vibration of the ethoxycarbonyl group is expected around 1720 cm⁻¹. The B-O asymmetric stretching vibration is typically observed in the 1330-1380 cm⁻¹ region.[5]

Table 2: Expected Spectroscopic Features of Ethoxycarbonylphenylboronic Acids

| Isomer | Expected ¹³C NMR Chemical Shift (C-B) | Expected Key IR Frequencies (cm⁻¹) |

| Phenylboronic Acid | ~135 ppm | B-O-H: ~3300 (broad), B-O: ~1350 |

| ortho-COOEt | > 135 ppm | B-O-H: variable (potential H-bonding), C=O: ~1720, B-O: ~1350 |

| meta-COOEt | > 135 ppm | B-O-H: ~3300 (broad), C=O: ~1720, B-O: ~1350 |

| para-COOEt | > 135 ppm | B-O-H: ~3300 (broad), C=O: ~1720, B-O: ~1350 |

Note: These are expected values and may vary based on solvent and other experimental conditions. The provided ¹³C NMR data for p-ethoxycarbonylphenylboronic acid shows aromatic carbons in the range of 127.9-139.8 ppm and a carbonyl carbon at 165.9 ppm (in DMSO-d6).

Reactivity in Suzuki-Miyaura Cross-Coupling

The electronic and steric properties of the ethoxycarbonylphenylboronic acid isomers significantly influence their reactivity in Suzuki-Miyaura coupling. The electron-withdrawing nature of the ethoxycarbonyl group generally decreases the nucleophilicity of the aryl group attached to the boron, which can slow down the transmetalation step in the catalytic cycle.[1] However, this electronic deactivation is often offset by other factors in the catalytic cycle.

-

Para-isomer: The strong electron-withdrawing effect (-I, -M) deactivates the boronic acid for transmetalation. However, the lack of steric hindrance allows for efficient coupling with a variety of aryl halides.

-

Meta-isomer: The electron-withdrawing effect is primarily inductive (-I). The deactivation is generally less pronounced than in the para-isomer, and the absence of significant steric hindrance typically leads to good reactivity.

-

Ortho-isomer: The ortho-substituent introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex, slowing down both the oxidative addition (if the boronic acid is part of the catalyst complex) and the transmetalation steps.[6] Consequently, the ortho-isomer is expected to be the least reactive of the three.

Table 3: Predicted Reactivity Trend in Suzuki-Miyaura Coupling

| Isomer | Electronic Effect on Transmetalation | Steric Hindrance | Predicted Relative Reactivity |

| para-COOEt | Deactivating | Low | High |

| meta-COOEt | Moderately Deactivating | Low | Moderate to High |

| ortho-COOEt | Deactivating | High | Low |

Experimental Protocols

Synthesis of Ethoxycarbonylphenylboronic Acids

General Considerations: The synthesis of arylboronic acids often involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[7][8][9]

Protocol for para-Ethoxycarbonylphenylboronic Acid:

This protocol is adapted from the literature for the esterification of the corresponding carboxylic acid.[5]

-

Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1.0 g, 6.0 mmol) in absolute ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser, add concentrated sulfuric acid (1 mL).

-

Reflux: Stir the mixture at reflux for 8 hours.

-

Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Concentrate the solution under reduced pressure and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

General Strategy for ortho- and meta- Isomers:

A common route for the synthesis of ortho- and meta-substituted phenylboronic acids involves the following steps:

-

Grignard Reagent Formation: React the corresponding bromoethylbenzoate (ortho- or meta-) with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the Grignard reagent.

-

Borylation: Cool the Grignard reagent to a low temperature (e.g., -78 °C) and add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.

-

Hydrolysis: After the reaction is complete, quench the reaction with an acidic aqueous solution (e.g., HCl) to hydrolyze the boronate ester to the boronic acid.

-

Purification: Extract the product into an organic solvent and purify by recrystallization or column chromatography.

Determination of pKa by Potentiometric Titration

This protocol provides a general framework for determining the pKa of a boronic acid.[10]

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M NaOH (carbonate-free).

-

Prepare a ~1 mM solution of the ethoxycarbonylphenylboronic acid in a suitable solvent mixture (e.g., water/methanol or water/DMSO) to ensure solubility.

-

Prepare a solution of 0.15 M KCl to maintain constant ionic strength.

-

-

Titration Setup:

-